2,4-Dihydroxybenzaldehyde
Overview
Description
2,4-Dihydroxybenzaldehyde is a derivative of benzaldehyde with two hydroxyl groups positioned at the 2nd and 4th positions of the aromatic ring. It is a compound of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of other chemicals .
Synthesis Analysis
The synthesis of 2,4-dihydroxybenzaldehyde has been achieved through the Vilsmeier-Haack reaction, starting from resorcinol. This method has proven to be efficient, yielding the desired product in 65-75% yields. The intermediate formamidinium salts formed during this process have been characterized, indicating a successful pathway to the target molecule .
Molecular Structure Analysis
The molecular structure of 2,4-dihydroxybenzaldehyde has been studied through various techniques. X-ray crystallography has been used to determine the crystalline structure of related compounds, providing insights into the potential geometry of 2,4-dihydroxybenzaldehyde derivatives. For instance, the structure of 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone has been elucidated, revealing a planar hydrazone skeleton stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde can undergo various chemical reactions due to the presence of reactive hydroxyl and aldehyde groups. It can be acylated at the 2 position after protecting the more reactive 4 position, as demonstrated in the conversion to 2-benzoyloxy-4-hydroxybenzaldehyde. This process involves protection and deprotection steps to achieve the desired regioselectivity . Additionally, the compound can be benzylated at the 4 position under mild basic conditions, showcasing its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dihydroxybenzaldehyde are influenced by its functional groups and molecular structure. The compound's ability to form intramolecular hydrogen bonds contributes to its solid-state structure, as observed in its crystalline form. These hydrogen bonds also play a role in the formation of intermolecular interactions, which can affect the compound's solubility and reactivity . The presence of hydroxyl groups makes the compound a potential candidate for further functionalization through various chemical reactions, as seen in the synthesis of its derivatives .
Scientific Research Applications
1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Application Summary: 2,4-Dihydroxybenzaldehyde is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds have a broad spectrum of biological activities and are very attractive in medicinal chemistry .
- Methods of Application: The synthesis is achieved by combining 2,4-dihydroxybenzaldehyde with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
2. Low-Temperature Curing of Natural Rubber
- Application Summary: 2,4-Dihydroxybenzaldehyde is used in a novel method for chemically curing natural rubber at low temperatures .
- Methods of Application: The chemical reaction between natural rubber molecular chains and 2,4-Dihydroxybenzaldehyde was confirmed through Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (NMR) spectra .
- Results: The addition of 2,4-Dihydroxybenzaldehyde to latex significantly enhanced the thermal stability of the rubber. An increase in the activation energy of 5.52% was observed upon the addition of 80 mL 2,4-Dihydroxybenzaldehyde into natural rubber latex when compared to the uncured one .
3. Synthesis of Ethyl 3,5-Dibromo-2,4-Dihydroxycinnamate
- Application Summary: 2,4-Dihydroxybenzaldehyde is used in a two-step synthesis of ethyl 3,5-dibromo-2,4-dihydroxycinnamate .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
4. Antioxidative and Antibacterial Activity
- Application Summary: 2,4-Dihydroxybenzaldehyde has potent antioxidative and antibacterial activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Building Block for Bioactive Compounds, Specialty Chemicals, and Dyes
- Application Summary: 2,4-Dihydroxybenzaldehyde is a potential building block for bioactive compounds, specialty chemicals, and dyes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of Copolymers and 2-Arylbenzothiazoles
- Application Summary: 3,4-Dihydroxybenzaldehyde, an isomer of 2,4-Dihydroxybenzaldehyde, can be used in the synthesis of copolymers containing poly (p -phenylenevinylene) chromophore for use in light-emitting electrochemical cells. It can also be used in the synthesis of 2-Arylbenzothiazoles with potential application as anti-cancer agents against human colon cancer cells .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
7. Synthesis of Bioactive Compounds, Specialty Chemicals, and Dyes
- Application Summary: 2,4-Dihydroxybenzaldehyde is a potential building block for bioactive compounds, specialty chemicals, and dyes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Phenolic Aldehyde
- Application Summary: 2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is a phenolic aldehyde . It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
2,4-Dihydroxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
2,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJCFABHJZSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021806 | |
Record name | 2,4-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxybenzaldehyde | |
CAS RN |
95-01-2 | |
Record name | 2,4-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Resorcylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIHYDROXYBENZALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIHYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772JOF6LZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | keratan sulfate II (core 2-linked), degradation product 1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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